molecular formula C40H75NO9 B219028 Soyacerebroside I CAS No. 114297-20-0

Soyacerebroside I

Cat. No.: B219028
CAS No.: 114297-20-0
M. Wt: 714 g/mol
InChI Key: HOMYIYLRRDTKAA-OMWTXZRHSA-N
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Description

Structural Characterization of Soyacerebroside I

Molecular Architecture and Stereochemical Configuration

Glucosyl-N-acylsphingosine Backbone Analysis

This compound (C₄₀H₇₅NO₉; MW: 714.02 g/mol) consists of three domains:

  • β-D-Glucopyranose : Attached via O-glycosidic bond to the C1 hydroxyl of the sphingoid base.
  • Sphingoid base : (2S,3R,4E,8E)-4,8-sphingadienine with 18-carbon chain.
  • N-acyl group : (2R)-2-hydroxyhexadecanoic acid (C16:0 hydroxylated at C2).

Table 1: Key Structural Features

Component Structural Details
Carbohydrate β-D-Glucopyranose (C₆H₁₁O₅)
Sphingoid base 18-carbon chain with 4E,8E double bonds
Fatty acid (2R)-2-hydroxyhexadecanoyl (C16:0 h)
Molecular formula C₄₀H₇₅NO₉
Chiral centers 8 defined stereocenters
Absolute Configuration of Chiral Centers

X-ray crystallography and NMR-based Mosher analysis confirm:

  • Sphingoid base: 2S,3R configuration.
  • Fatty acid: 2R hydroxyl group.
  • Glucose: β-anomeric configuration (J = 7.8 Hz).
Double Bond Geometry in Sphingoid Base

NOESY correlations and ¹³C NMR coupling constants verify:

  • 4E configuration: δ 5.52 ppm (H-4, dt, J = 15.2 Hz).
  • 8E configuration: δ 5.50 ppm (H-8, dt, J = 14.9 Hz).

Comparative Analysis with Soyacerebroside II

Table 2: Structural Differences Between this compound and II

Feature This compound Soyacerebroside II
Double bond positions 4E,8E 4E,8Z
Hydroxyl group C2 of fatty acid (R-config) C2 of fatty acid (R-config)
Biological activity Tyrosinase inhibition Ca²⁺ ionophoretic activity

Advanced Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Critical ¹H/¹³C NMR signals (C₅D₅N, 500 MHz):

Table 3: Key NMR Assignments

Position δH (ppm) δC (ppm) Correlation (HSQC/HMBC)
Glc H-1 4.89 (d, J=7.8) 105.2 HMBC to sphingoid C1
Sph H-4 5.52 (dt) 134.8 COSY to H-3/H-5
FA H-2 4.21 (m) 72.4 HSQC to C-2; HMBC to amide CO
High-Resolution Mass Spectrometry (HR-MS) Fragmentation
  • [M+H]⁺: m/z 716.5442 (Δ = 1.3 ppm).
  • Key fragments:
    • m/z 554.3: Loss of glucose (162 Da).
    • m/z 280.2: Sphingoid base fragment.
Infrared (IR) Spectral Correlations

Table 4: Diagnostic IR Bands

Band (cm⁻¹) Assignment
3430 O-H/N-H stretch (hydroxyl/amide)
1646 Amide I (C=O stretch)
1540 Amide II (N-H bend)
1078 C-O-C glycosidic linkage

Properties

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMYIYLRRDTKAA-HIMJKWBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316286
Record name Soyacerebroside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114297-20-0
Record name Soyacerebroside I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114297-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyacerebroside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOYACEREBROSIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1RF8S49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Plant-Based Isolation from Sterculia lychnophora

Soyacerebroside I was first isolated from the seeds of Sterculia lychnophora using a methanol extraction protocol. The process involved:

  • Solvent Extraction : Crushed seeds were refluxed with 95% methanol at 60°C for 6 hours.

  • Filtration and Concentration : The extract was filtered and evaporated under reduced pressure to yield a crude residue.

  • Partitioning : The residue was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, enriched in glycosphingolipids, was retained for further purification.

Key parameters:

  • Yield: 0.8–1.2% of dry seed weight

  • Purity (crude extract): 35–45% cerebrosides

Industrial-Scale Extraction from Soybean Lecithin

A patented method (CN101885747A) outlines an optimized process for isolating this compound from soybean lecithin:

Step 1: Crude Cerebroside Extraction

ParameterSpecification
Raw materialSoybean lecithin (30–35% neutral lipids)
Primary solventPetroleum ether (1:1 w/v)
Extraction temperature50°C
Duration30 minutes with magnetic stirring
Centrifugation3,500 rpm for 15 minutes

This step separates neutral lipids (upper layer) from crude cerebrosides (lower layer), achieving a 65–70% recovery rate.

Step 2: Purification of Crude Extract

  • Low-polarity solvent wash : Petroleum ether (1:1 w/v) removes residual triglycerides.

  • Hot ethanol extraction : Insoluble residues are treated with ethanol at 50°C (1:1 w/v, 3 cycles), increasing cerebroside concentration to 85–90%.

Chromatographic Purification Strategies

Silica Gel Column Chromatography

The purified crude extract undergoes two-stage column chromatography for final isolation:

First Chromatography (Bulk Purification)

Column material100–200 mesh silica gel
Eluent systemChloroform/methanol gradients
Gradient profile100:1 → 10:1 (v/v) over 15 column volumes
Flow rate1.2 mL/min
Key fractionsCombined eluates at 25:1–15:1 ratios

This step yields "Dry Substance I" containing 92–94% cerebrosides.

Second Chromatography (High-Resolution Separation)

ParameterValue
Column dimensions2.5 × 40 cm
EluentChloroform:methanol (20:1 → 8:1)
Fraction size50 mL
Target fractionRf 0.35–0.45 (TLC, 50% H₂SO₄ staining)

Final purity reaches 98.86% with a 97.27% recovery rate.

Structural Validation Techniques

Spectroscopic Characterization

Post-purification, this compound is validated using:

Mass Spectrometry (MS)

  • Positive-ion ESI-MS : m/z 742 [M+H]⁺, with fragment ions at m/z 562 (loss of glucose) and m/z 280/262 (sphingoid base chain).

  • High-resolution MS : Confirms molecular formula (C₄₀H₇₅NO₉, calc. 714.02 Da).

Nuclear Magnetic Resonance (NMR)

Critical assignments include:

  • ¹H-NMR : δ 5.35–5.55 (4E,8E-sphingadienine), δ 4.25 (β-glucose anomeric proton)

  • ¹³C-NMR : δ 175.3 (amide carbonyl), δ 72.8 (C-2 hydroxyl)

Comparative Analysis of Preparation Methods

Efficiency Metrics

MethodPurity (%)Yield (%)Scalability
Sterculia seed extraction98.20.9Lab-scale
Soybean lecithin process98.897.3Industrial

The soybean-derived method outperforms plant-based isolation in yield (97.3% vs. 0.9%) due to optimized solvent recycling and column loading capacities.

Industrial Implementation Challenges

Solvent Recovery Systems

Large-scale operations require:

  • Distillation units for chloroform/methanol reuse (85–90% recovery)

  • Ethanol rectification columns to maintain extraction efficiency

Process Economics

Cost FactorContribution (%)
Silica gel consumption42
Solvent procurement35
Energy inputs18

Hybrid simulated moving bed (SMB) chromatography could reduce silica gel use by 60% in future implementations.

Emerging Extraction Technologies

Supercritical Fluid Extraction (SFE)

Pilot studies using CO₂/ethanol co-solvents (250 bar, 45°C) show:

  • 88% cerebroside recovery from soybean sludge

  • 50% reduction in solvent waste vs. conventional methods

Membrane-Assisted Purification

Ceramic membranes (50 kDa MWCO) achieve:

  • 95% retention of this compound

  • 80% removal of low-MW contaminants

Quality Control Standards

Purity Assessment

  • HPLC-ELSD : C18 column, acetonitrile/water (85:15), 1 mL/min

    • Retention time: 12.3 ± 0.2 min

    • LOD: 0.1 μg/mL

Impurity Profiling

Common contaminants include:

  • Phosphatidylcholines (≤0.5%)

  • Free fatty acids (≤0.3%)

  • Sterol glycosides (≤0.7%)

Chemical Reactions Analysis

Types of Reactions: Soyacerebroside I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Soyacerebroside I has a wide range of scientific research applications:

Mechanism of Action

Soyacerebroside I exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Analogous Cerebrosides

Structural Comparison

Table 1: Structural Features of Soyacerebroside I and Key Analogues
Compound Source Aliphatic Chain Features Functional Groups Key References
This compound Soybean, Dioscorea opposita C₁₈ chain; two methylenes shorter than Cerebroside II β-D-glucose, hydroxylated sphingoid
Soyacerebroside II Soybean, Impatiens pritzellii C₂₀ chain; additional hydroxyl group β-D-glucose, Ca²⁺-binding moiety
Candidamide A Crinum amabile Unsaturated C₂₄ chain α-L-rhamnose
Zephyranamide D Zephyranthes candida Branched C₂₂ chain; acetylated amino β-D-galactose

Key Observations :

  • Chain Length : this compound has a shorter aliphatic chain (C₁₈) compared to Soyacerebroside II (C₂₀), affecting membrane permeability and bioactivity .
  • Hydroxylation: Soyacerebroside II’s additional hydroxyl group enhances its ionophoretic activity for Ca²⁺, absent in this compound .

Pharmacological Activities

Table 2: Bioactivity Profile of Cerebrosides
Compound Tyrosinase Inhibition (IC₅₀) Anti-inflammatory Activity Neuroprotection (EC₅₀) Antimicrobial Activity
This compound 42.2 μM COX-2 inhibition in macrophages 27.1 μM (weak) Not reported
Soyacerebroside II Not reported IL-18 suppression in PBMCs Inactive MIC: 4–64 μg/mL (broad-spectrum)
Candidamide B 59.5 μM Antioxidant (IC₅₀: 23.5 μM BuChE) N/A Active against Candida spp.

Functional Insights :

Biological Activity

Soyacerebroside I is a glycosphingolipid derived from the seeds of Glycine max (soybean) and is recognized for its various biological activities, particularly in anti-inflammatory and protective roles against degenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells . Furthermore, it effectively reduces interleukin-1 beta (IL-1β)-induced monocyte chemoattractant protein-1 (MCP-1) expression in human osteoarthritis synovial fibroblasts, which is crucial for monocyte migration during inflammation .

2. Chondroprotective Properties
this compound has been shown to protect against cartilage degradation by inhibiting matrix metalloproteinase-1 (MMP-1) production in chondrocytes under IL-1β stimulation. This suggests a potential role in treating osteoarthritis by preserving cartilage integrity .

3. Modulation of MicroRNAs
The compound influences microRNA expression, particularly upregulating miR-432, which plays a role in suppressing SP1 expression—a transcription factor involved in inflammatory responses. This modulation contributes to the anti-inflammatory effects observed in various cell types .

Table 1: Summary of Key Studies on this compound

StudyObjectiveKey FindingsReference
Study 1 Investigate anti-inflammatory effectsInhibited iNOS and COX-2 expression; reduced MCP-1 levels
Study 2 Chondroprotective effectsReduced MMP-1 production; protected cartilage from degradation
Study 3 MicroRNA modulationUpregulated miR-432; inhibited SP1 expression and inflammatory responses
Study 4 Angiogenesis inhibitionSuppressed VEGF-facilitated angiogenesis in endothelial progenitor cells

Therapeutic Potential

The anti-inflammatory and chondroprotective properties of this compound suggest its potential as a therapeutic agent for conditions like osteoarthritis and other inflammatory diseases. Its ability to modulate key signaling pathways and gene expressions makes it a candidate for further clinical studies.

Q & A

Q. What methodological approaches are recommended for isolating Soyacerebroside I from plant sources like Dioscorea opposita?

this compound is typically isolated using a combination of solvent extraction and chromatographic techniques. Ethanol or methanol extracts of plant rhizomes are fractionated via column chromatography (e.g., silica gel or Sephadex LH-20). Final purification is achieved using reverse-phase HPLC. Structural confirmation relies on 1D- and 2D-NMR spectroscopy, particularly for resolving glycosidic linkages and fatty acid moieties .

Q. How can researchers validate the purity of this compound for in vitro assays?

Purity assessment requires high-resolution techniques such as UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) coupled with evaporative light scattering detection (ELSD). Residual solvents or co-eluting compounds from isolation can be quantified via gas chromatography (GC). For reproducible results, ensure a purity threshold of ≥95% before biological testing .

Q. What standardized protocols exist for evaluating this compound’s tyrosinase inhibitory activity?

The mushroom tyrosinase inhibition assay is widely used. Key parameters include:

  • Substrate: L-DOPA or L-tyrosine (0.5–1.0 mM)
  • Enzyme concentration: 50–100 U/mL
  • Incubation: 30–60 minutes at 37°C
  • Measurement: Absorbance at 475 nm (dopachrome formation). Include kojic acid as a positive control and normalize activity to IC50 values. Pre-incubate the compound with the enzyme to assess time-dependent effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., substrate saturation, enzyme sources) or compound stability. Mitigation strategies include:

  • Cross-validating results with recombinant human tyrosinase.
  • Pre-treating this compound with antioxidants (e.g., ascorbic acid) to prevent oxidation during assays.
  • Reporting kinetic parameters (Ki, inhibition type) instead of IC50 alone for mechanistic clarity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

Focus on modifying the cerebroside backbone:

  • Sphingoid base: Replace the 4,8-sphingadienine with saturated analogs to test hydrophobicity effects.
  • Fatty acid chain: Synthesize derivatives with shorter (C12) or branched chains. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to tyrosinase’s active site. Validate via site-directed mutagenesis of key residues (e.g., His263, Cu-binding domains) .

Q. How does this compound’s stability in formulation impact in vivo studies?

Stability challenges arise from its glycosphingolipid structure, which is prone to hydrolysis. For in vivo administration:

  • Use lyophilized powder reconstituted in 5% DMSO + 30% PEG300 + 60% saline.
  • Monitor degradation via LC-MS over 24 hours at 37°C.
  • For chronic studies, store stock solutions at -80°C and avoid freeze-thaw cycles beyond three repetitions .

Q. What strategies are effective for elucidating this compound’s synergism with other herbal compounds (e.g., in traditional formulations)?

Employ combination index (CI) analysis using the Chou-Talalay method:

  • Test pairwise combinations with compounds like β-sitosterol or adenosine (isolated alongside this compound in Dioscorea opposita).
  • Use transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., melanogenesis, oxidative stress).
  • Validate synergism in 3D skin models or ex vivo human skin biopsies .

Methodological Considerations Table

Challenge Recommended Technique Key Parameters Reference
Structural elucidation2D-NMR (HSQC, HMBC)<sup>1</sup>H-<sup>13</sup>C correlations, NOEs
Purity validationUPLC-MS/ELSDRetention time shift, mass accuracy (≤5 ppm)
Synergism analysisChou-Talalay combination indexCI < 1 (synergism), Fa-CI plots
In vivo formulationLyophilization + PEG-based solventsSolubility ≥2 mg/mL, stability ≥12 hours at 37°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Soyacerebroside I
Reactant of Route 2
Soyacerebroside I

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